molecular formula C6H8N2O3 B129135 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 143392-60-3

1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B129135
M. Wt: 156.14 g/mol
InChI Key: IOGMIKDINGXSRM-UHFFFAOYSA-N
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Description

The compound of interest, 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Another method involved the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to obtain condensed pyrazoles . Additionally, a direct synthesis approach was described for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using a 3+2 annulation method .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Single crystal X-ray diffraction studies were used to confirm the 3D molecular structure of a novel pyrazole derivative . The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was also determined, revealing the coplanarity of the pyran and pyrazole rings and the perpendicular orientation of the phenyl ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. Ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield different N-acetylated products . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Moreover, a new synthesis method was described for 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, involving nonaqueous diazotization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods. NMR, mass, UV-Vis, and CHN analysis were used to characterize the synthesized compounds . HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS studies were conducted to study the acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, and preliminary bioassays indicated fungicidal and plant growth regulation activities .

properties

IUPAC Name

1-ethyl-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGMIKDINGXSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592935
Record name 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS RN

143392-60-3
Record name 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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